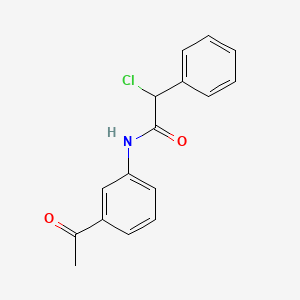

N-(3-acetylphenyl)-2-chloro-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-chloro-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11(19)13-8-5-9-14(10-13)18-16(20)15(17)12-6-3-2-4-7-12/h2-10,15H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFABMDZCLFWKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264442 | |

| Record name | N-(3-Acetylphenyl)-α-chlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568551-26-8 | |

| Record name | N-(3-Acetylphenyl)-α-chlorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568551-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-α-chlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-chloro-2-phenylacetamide typically involves the reaction of 3-acetylphenylamine with 2-chloro-2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-acetylphenyl)-2-chloro-2-phenylacetamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(3-acetylphenyl)-2-chloro-2-phenylacetamide serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. It is utilized to create derivatives that may exhibit enhanced properties or new functionalities.

The compound has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; moderate against yeasts; less effective on Gram-negative bacteria. |

| Antiviral | Potential inhibition of viral fusion in Paramyxoviridae; further studies needed for direct effects on related viruses. |

Medicinal Applications

The compound is being explored for drug development due to its pharmacological activities. Its derivatives may interact with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation, which could lead to anticancer effects .

Antimicrobial Efficacy

A recent study screened various N-substituted phenyl-2-chloroacetamides for antimicrobial potential. The findings indicated that compounds with halogenated substituents exhibited improved efficacy against microbial membranes, highlighting the importance of structural variations in enhancing biological activity .

Antiviral Research

In a study focusing on related compounds, it was found that certain derivatives effectively inhibited membrane fusion induced by measles and canine distemper viruses, suggesting that this compound may share similar antiviral properties due to structural similarities .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure:

- Lipophilicity: The presence of chloro and acetyl groups enhances lipophilicity, facilitating easier penetration through cell membranes.

- Substituent Positioning: Variations in the position of substituents on the phenyl ring significantly affect biological activity. For instance, halogenated substituents improve antimicrobial efficacy due to enhanced interactions with microbial membranes .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

N-(3-Acetylphenyl)acetamide

- Structure : Lacks the chloro and phenyl groups at the acetamide’s α-position.

- Properties: Molecular weight 177.21 g/mol (C₁₀H₁₁NO₂), synthesized via acetylation of 3-aminoacetophenone .

- Key Difference : Reduced steric hindrance and polarity compared to the chloro-phenyl variant, influencing solubility and reactivity .

N-(3-Acetylphenyl)-2-phenylacetamide

- Structure : Replaces the chloro group with a second phenyl ring.

- Properties: Molecular weight 253.3 g/mol (C₁₆H₁₅NO₂) .

Halogen-Substituted Analogues

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Dichlorophenyl and thiazolyl substituents.

- Properties : Twisted conformation (79.7° between aromatic planes) and intermolecular N–H···N hydrogen bonds .

- Application : Explored in coordination chemistry and pesticide development .

Agrochemically Relevant Chloroacetamides

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)

- Structure : Thienyl and methoxy-methylethyl groups.

- Application : Pre-emergent herbicide with broad-spectrum activity .

- Key Difference : Heterocyclic thienyl group improves bioavailability in soil systems .

Physicochemical and Structural Analysis

Table 1: Comparative Data for Selected Acetamides

Biological Activity

N-(3-acetylphenyl)-2-chloro-2-phenylacetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, antiviral effects, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{10}H_{10}ClNO_{2}

- CAS Number : 607174

- Molecular Weight : 215.65 g/mol

The compound contains an acetyl group attached to a phenyl ring, along with a chloro substituent, which influences its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various N-substituted phenyl-2-chloroacetamides, including this compound. These compounds were tested against several bacterial strains using standard antimicrobial testing methods.

Key Findings:

- Effectiveness Against Gram-positive Bacteria : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Moderate Activity Against Yeasts : It showed moderate effectiveness against Candida albicans, indicating potential antifungal properties .

- Lower Efficacy Against Gram-negative Bacteria : The activity was less pronounced against Gram-negative bacteria like Escherichia coli .

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiviral effects, particularly against viruses in the Paramyxoviridae family.

Case Study:

A study highlighted that related compounds, such as N-(3-cyanophenyl)-2-phenylacetamide, effectively inhibited membrane fusion induced by measles virus (MV) and canine distemper virus (CDV) with an IC50 value indicating strong inhibitory capacity . Although this study focused on a derivative, it suggests that structural similarities may confer similar antiviral properties to this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure.

Key Aspects:

- Lipophilicity : The presence of chloro and acetyl groups enhances lipophilicity, facilitating easier penetration through cell membranes .

- Substituent Positioning : Variations in the position of substituents on the phenyl ring significantly affect the biological activity. For instance, compounds with halogenated substituents showed improved antimicrobial efficacy due to enhanced interaction with microbial membranes .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; moderate against yeasts; less effective on Gram-negative bacteria. |

| Antiviral | Potential inhibition of viral fusion in Paramyxoviridae; further studies needed for direct effects on related viruses. |

| Structure Activity | Lipophilicity and substituent positioning are critical for enhancing biological efficacy. |

Q & A

Q. What are the standard synthetic routes for N-(3-acetylphenyl)-2-chloro-2-phenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves condensation of 3-acetylaniline with chloroacetyl chloride derivatives. A common method includes:

- Step 1 : Reacting 3-acetylaniline with 2-chloro-2-phenylacetyl chloride in dichloromethane (DCM) at 0–5°C under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Step 2 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) yields the product.

Optimization : Temperature control (<5°C) prevents side reactions like hydrolysis. Solvent choice (DCM vs. THF) and stoichiometric ratios (1:1.2 aniline:acyl chloride) improve yields (~70–75%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR reveals acetyl (δ 2.6 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm), and chloroacetamide protons (δ 4.2 ppm, singlet) .

- IR : Stretching vibrations for C=O (1680–1700 cm) and N–H (3300 cm) confirm amide formation .

- Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 287.07 [M+H] .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals:

- Dihedral Angles : The acetylphenyl and phenyl rings form a dihedral angle of ~60°, influencing steric interactions .

- Hydrogen Bonding : N–H···O interactions stabilize crystal packing (e.g., N–H distance: 0.86 Å) .

Methodology : Crystallize from toluene/ethanol (slow evaporation). Use SHELXL for refinement, with R-factor <0.05 .

Q. How do substituent effects (e.g., Cl vs. Br) alter reactivity in nucleophilic substitution reactions?

Comparative studies with bromo analogs (e.g., N-(3-acetylphenyl)-2-bromoacetamide) show:

- Reactivity : Chloro derivatives exhibit slower SN2 kinetics (due to lower leaving-group ability) but higher thermal stability.

- Mechanistic Insight : DFT calculations (e.g., Gaussian09) model transition states, showing Cl substitution requires higher activation energy (ΔG ~25 kcal/mol) .

Experimental Design : Monitor reaction progress via NMR (disappearance of δ 4.2 ppm peak) .

Q. What strategies address contradictions in reported biological activity data for related acetamides?

Discrepancies in enzyme inhibition assays (e.g., acetylcholinesterase) may arise from:

- Purity : HPLC purity >98% reduces false positives .

- Solubility : Use DMSO/PBS buffers to ensure uniform dissolution.

- Control Experiments : Compare with inactive analogs (e.g., N-(3-acetylphenyl)acetamide) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.